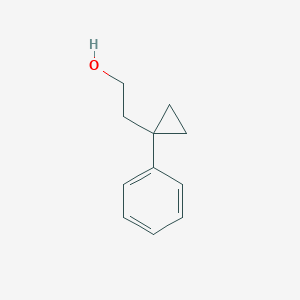

2-(1-Phenylcyclopropyl)ethanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14O |

|---|---|

Molecular Weight |

162.23 g/mol |

IUPAC Name |

2-(1-phenylcyclopropyl)ethanol |

InChI |

InChI=1S/C11H14O/c12-9-8-11(6-7-11)10-4-2-1-3-5-10/h1-5,12H,6-9H2 |

InChI Key |

USRRCOLSPIFBTE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(CCO)C2=CC=CC=C2 |

Origin of Product |

United States |

Mechanistic Investigations of 2 1 Phenylcyclopropyl Ethanol Reactivity

Ring-Opening Reactions of the Cyclopropyl (B3062369) Moiety in 2-(1-Phenylcyclopropyl)ethanol

The high ring strain of the cyclopropane (B1198618) ring in this compound makes it susceptible to various ring-opening reactions. These transformations are driven by the release of approximately 27 kcal/mol of strain energy and can be initiated by electrophiles, nucleophiles, metals, or radicals. The phenyl group at the C1 position plays a crucial role in directing the regioselectivity of these reactions by stabilizing intermediates through resonance.

Electrophilic attack on the cyclopropane ring of this compound is predicted to be a facile process, leading to a variety of functionalized products. The mechanism involves the interaction of an electrophile with the Walsh orbitals of the cyclopropane ring, which have significant p-character.

The initial step is the coordination of an electrophile (E⁺) to one of the C-C bonds of the cyclopropane ring. Due to the presence of the phenyl group, the C1-C2 and C1-C3 bonds are electronically enriched and more susceptible to electrophilic attack. The phenyl group can stabilize a developing positive charge on the adjacent carbon (C1) through resonance. This leads to the preferential cleavage of the bond between the two most substituted carbons, C1 and the other cyclopropyl carbon, to form a stable benzylic carbocation intermediate.

This carbocation can then be trapped by a nucleophile (Nu⁻), leading to the formation of a 1,3-difunctionalized product. The regioselectivity of the nucleophilic attack is determined by the stability of the resulting carbocation. In the case of this compound, the formation of a tertiary benzylic carbocation is highly favored.

A diverse range of electrophiles can initiate this ring cleavage, including protons (from acids), halogens, and various electrophilic carbon sources. The subsequent capture by different nucleophiles allows for significant product diversification.

| Electrophile (E⁺) | Nucleophile (Nu⁻) | Predicted Product Structure |

| H⁺ | Cl⁻ | 3-Chloro-1-phenyl-1-propanol |

| Br₂ | Br⁻ | 1,3-Dibromo-1-phenylpropane |

| H⁺ / H₂O | H₂O | 1-Phenyl-1,3-propanediol |

| Ac⁺ (from AcCl/AlCl₃) | Cl⁻ | 4-Chloro-2-phenyl-2-butanol |

This table presents predicted products based on established mechanisms for electrophilic ring-opening of phenylcyclopropanes.

While less common for simple cyclopropanes, nucleophilic ring-opening can occur if the ring is activated by electron-withdrawing groups. In the case of this compound, direct nucleophilic attack on the cyclopropane ring is generally disfavored. However, the presence of the hydroxyl group offers a pathway for intramolecular nucleophilic participation, or the molecule can be modified to introduce an electron-withdrawing group that facilitates intermolecular nucleophilic attack.

For instance, conversion of the alcohol to a good leaving group (e.g., a tosylate) could be followed by intramolecular attack by a nucleophile delivered to another part of the molecule. More commonly, nucleophilic ring-opening of phenylcyclopropanes is achieved under conditions that generate a carbanionic intermediate. This typically requires a strong base and is facilitated by an adjacent electron-withdrawing group, which is not present in the parent this compound.

However, in the context of related systems, if an activating group were present, the nucleophile would attack the carbon atom that can best stabilize the resulting negative charge. The phenyl group can stabilize an adjacent carbanion, but the attack would likely occur at the less sterically hindered carbon of the cyclopropane ring.

Transition metals can catalyze the ring-opening of cyclopropanes through various mechanisms, including oxidative addition and σ-bond metathesis. For this compound, metals like palladium, rhodium, and nickel are expected to be effective. These reactions often lead to the formation of metallacyclobutane intermediates, which can then undergo further transformations such as reductive elimination or β-hydride elimination to yield a variety of products. For instance, palladium-catalyzed ring-opening polymerization of similar 1-methylene-2-phenylcyclopropane has been reported to yield regioregulated polymers. nih.gov

Radical-induced ring-opening provides another important pathway for the functionalization of the cyclopropyl moiety in this compound. The reaction is typically initiated by a radical initiator that abstracts a hydrogen atom or adds to the phenyl ring. The resulting radical can then induce the homolytic cleavage of one of the C-C bonds of the cyclopropane ring. The high ring strain facilitates this process. The resulting distonic radical cation can then undergo a variety of subsequent reactions, including trapping by a radical scavenger or intramolecular cyclization.

The regioselectivity of the radical-induced ring-opening is governed by the stability of the resulting radical intermediate. Cleavage of the C1-C2 (or C1-C3) bond would lead to the formation of a stable benzylic radical, making this the most probable pathway.

| Initiator | Trapping Agent | Predicted Product Type |

| AIBN / Bu₃SnH | H• | 1-Phenyl-3-propanol |

| PhS• | PhSH | 1-Phenyl-3-(phenylthio)propan-1-ol |

| Mn(OAc)₃ | - | Intramolecular cyclization products |

This table illustrates potential outcomes of radical-induced ring-opening based on known reactions of phenylcyclopropanes.

Rearrangement Pathways of this compound and its Analogues

The structure of this compound, being a cyclopropylcarbinol system, is prone to various rearrangement reactions, particularly under acidic conditions. These rearrangements are driven by the formation of highly stabilized carbocationic intermediates.

The acid-catalyzed dehydration of this compound is expected to proceed via a cyclopropylcarbinyl cation intermediate. This cation is known to be highly stabilized through delocalization of the positive charge into the bent bonds of the cyclopropane ring, often depicted as a "bicyclobutonium" ion. This stabilized cation can undergo rearrangement to a more stable homoallylic carbocation, which upon loss of a proton, yields a homoallylic alcohol.

The mechanism involves protonation of the hydroxyl group, followed by the loss of water to form the primary cyclopropylcarbinyl cation. This cation is in equilibrium with the corresponding homoallylic carbocation. The position of the equilibrium and the final product distribution depend on the relative stabilities of the carbocations and the reaction conditions. The phenyl group at the C1 position significantly influences the stability of the initially formed carbocation and directs the rearrangement.

The rearrangement of the cyclopropylcarbinyl cation derived from this compound would lead to a resonance-stabilized benzylic homoallylic cation. Deprotonation of this intermediate would yield 4-phenyl-3-buten-1-ol as the major product.

In phenylcyclopropyl methanol (B129727) systems, which are close analogues of this compound, a variety of cationic rearrangements have been observed. tubitak.gov.tr The specific pathway taken depends on the substitution pattern and the reaction conditions. Besides the cyclopropylcarbinyl-homoallyl rearrangement, other pathways such as ring expansion to cyclobutyl systems or fragmentation reactions can occur.

For this compound, under strongly acidic conditions, the initially formed carbocation could potentially undergo further rearrangements. For example, a 1,2-hydride shift could lead to a more stable tertiary benzylic carbocation within a larger ring system if a ring expansion were to occur. However, the formation of the homoallylic alcohol is generally the most favorable pathway for primary cyclopropylcarbinols.

The study of such cationic rearrangements is crucial for understanding the reactivity of these systems and for their application in organic synthesis, where they can be used to construct complex molecular architectures from simple starting materials.

Homo-Mannich Type Reactions of Cyclopropanols as a Synthetic Strategy

The Mannich reaction is a cornerstone in organic synthesis, facilitating the creation of β-amino carbonyl compounds. semanticscholar.orgacs.org A related but less explored transformation is the homo-Mannich reaction, which provides access to valuable γ-amino carbonyl compounds through the use of a homoenolate intermediate. semanticscholar.orgnih.gov Cyclopropanols, such as this compound, serve as effective homoenolate equivalents due to the inherent ring strain of the cyclopropane ring. acs.orgnih.gov

Upon activation, typically by a metal, the highly strained C(sp³)–C(sp³) bond within the cyclopropyl group is prone to cleavage. acs.orgnih.gov This ring-opening event generates a homoenolate intermediate or a β-keto radical intermediate, which can then engage in a variety of transformations. nih.gov In the context of the homo-Mannich reaction, this reactive intermediate adds to an imine or an iminium ion, which acts as the electrophile. semanticscholar.orgacs.org This synthetic strategy has been successfully employed to assemble the core scaffolds of various complex alkaloids. nih.gov

The versatility of this methodology is demonstrated by its compatibility with different methods for generating the requisite iminium ions, including C-H oxidation/homo-Mannich tandem reactions and Bischler-Napieralski/homo-Mannich sequences. nih.govspringernature.com This approach allows for the rapid construction of intricate molecular architectures from relatively simple precursors. springernature.combohrium.com The reaction of cyclopropanol (B106826) with iminium ions generated via a Bischler-Napieralski reaction, for instance, enables a protecting-group-free, four-step synthesis of the tetracyclic sarpagine (B1680780) core from L-tryptophan esters. nih.gov

Recent advancements have expanded the scope of this reaction to include the use of enamines as imine tautomers. acs.org For example, cyclopropyl alcohol can undergo a ring-opening addition to indole (B1671886) and pyrrole (B145914) rings, which is considered a homo-Mannich-type reaction, to form the core structures of schizozygane and indolizidine alkaloids. nih.gov

Reaction Mechanisms at the Ethanol (B145695) Moiety of this compound

Nucleophilic Substitution Reactions of the Hydroxyl Group in Alcohols

The hydroxyl group of an alcohol is a poor leaving group. chemistrysteps.com Therefore, for nucleophilic substitution to occur at the ethanol moiety of this compound, the hydroxyl group must first be converted into a better leaving group. chemistrysteps.com This is typically achieved by protonating the alcohol in the presence of a strong acid, such as a hydrohalic acid (HCl, HBr, HI). chemistrysteps.com Protonation of the hydroxyl group forms an oxonium ion, creating a good leaving group in the form of a water molecule. libretexts.org

Once the hydroxyl group is activated, the substitution can proceed via one of two primary mechanisms: SN1 or SN2. ysu.edu The pathway taken depends on the structure of the alcohol. ysu.edu Since this compound is a primary alcohol, its nucleophilic substitution reactions are expected to proceed via an SN2 mechanism. libretexts.orgjove.com

In an SN2 reaction, the nucleophile attacks the carbon atom bearing the leaving group in a single, concerted step. ysu.edu The nucleophile approaches from the side opposite to the leaving group, resulting in an inversion of stereochemistry if the carbon is chiral. nih.gov For primary alcohols like this compound, the SN2 pathway is favored because the formation of a primary carbocation, which would be necessary for an SN1 reaction, is energetically unfavorable. chemistrysteps.com

The reaction with a hydrogen halide (HX) would involve the protonation of the alcohol's hydroxyl group, followed by the backside attack of the halide ion (X⁻) on the carbon atom, displacing a water molecule. ysu.edu

| Step | Description | Mechanism |

| 1 | Protonation of the hydroxyl group by a strong acid to form an oxonium ion. | Acid-Base Reaction |

| 2 | The nucleophile attacks the carbon atom, and the leaving group (water) departs simultaneously. | SN2 |

An alternative to using strong acids is to convert the alcohol into a sulfonate ester, such as a tosylate or mesylate. chemistrysteps.com These are excellent leaving groups, and their substitution with a strong nucleophile will also proceed via an SN2 mechanism. chemistrysteps.com This two-step procedure allows for substitution reactions under less acidic conditions. chemistrysteps.com

Oxidation Reactions and Derived Products

The oxidation of primary alcohols, such as this compound, can yield either aldehydes or carboxylic acids, depending on the oxidizing agent and reaction conditions. The liquid-phase oxidation of alcohols often proceeds as a chain reaction involving two types of peroxyl radicals: R¹R²C(OH)O₂• and HO₂•. researchgate.net

Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), will typically oxidize a primary alcohol to an aldehyde. In the case of this compound, this would result in the formation of 2-(1-phenylcyclopropyl)acetaldehyde.

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will oxidize a primary alcohol to a carboxylic acid. The reaction proceeds through an aldehyde intermediate, which is then further oxidized. The product of this reaction with this compound would be 2-(1-phenylcyclopropyl)acetic acid.

| Oxidizing Agent | Product from Primary Alcohol | Example Product from this compound |

| Pyridinium chlorochromate (PCC) | Aldehyde | 2-(1-Phenylcyclopropyl)acetaldehyde |

| Potassium permanganate (KMnO₄) | Carboxylic Acid | 2-(1-Phenylcyclopropyl)acetic acid |

| Chromic acid (H₂CrO₄) | Carboxylic Acid | 2-(1-Phenylcyclopropyl)acetic acid |

Structure-Reactivity Relationships in Phenylcyclopropyl Alcohols

Influence of Intrinsic Ring Strain on Reactivity Profiles

The cyclopropane ring is characterized by significant ring strain, a consequence of both angle strain and torsional strain. wikipedia.orglibretexts.org The C-C-C bond angles in cyclopropane are constrained to 60°, a significant deviation from the ideal tetrahedral angle of 109.5°. masterorganicchemistry.com This angle strain leads to poor orbital overlap, resulting in weaker, more reactive C-C bonds. libretexts.orgmasterorganicchemistry.com The heat of combustion for cyclopropane is elevated due to this high strain energy, which is estimated to be around 27.6 kcal/mol. masterorganicchemistry.com

This intrinsic ring strain is a dominant factor in the reactivity of this compound. The high potential energy stored in the cyclopropane ring provides a thermodynamic driving force for ring-opening reactions. wikipedia.org As discussed in the context of homo-Mannich reactions (Section 3.2.3), the cleavage of a C-C bond in the cyclopropyl ring is a key mechanistic step, facilitated by the release of ring strain. acs.orgnih.gov This propensity for ring-opening makes cyclopropyl-containing compounds valuable intermediates in organic synthesis. researchgate.net

The reactivity of the cyclopropane ring in this compound is further influenced by the phenyl substituent. The phenyl group can stabilize radical or cationic intermediates that may form during ring-opening reactions, thereby lowering the activation energy for such processes.

| Type of Strain | Description in Cyclopropane | Consequence |

| Angle Strain | C-C-C bond angles are 60° instead of the ideal 109.5°. | Weaker C-C bonds, increased reactivity. |

| Torsional Strain | Eclipsing interactions between hydrogen atoms on adjacent carbon atoms. masterorganicchemistry.com | Increased potential energy, contributes to overall ring strain. |

Steric and Electronic Effects of Substituents on Reaction Pathways and Selectivity

The reactivity and selectivity of reactions involving this compound are influenced by both steric and electronic effects arising from substituents on the phenyl ring. nih.govaccessscience.comrsc.org

Electronic Effects:

Substituents on the phenyl ring can alter the electron density of the aromatic ring and, through inductive and resonance effects, influence the reactivity of the cyclopropyl and ethanol moieties.

Electron-donating groups (e.g., -OCH₃, -CH₃) increase the electron density of the phenyl ring. This can enhance the stability of any positive charge that develops on the benzylic carbon during a reaction, potentially favoring reaction pathways that involve carbocationic intermediates.

Electron-withdrawing groups (e.g., -NO₂, -CN) decrease the electron density of the phenyl ring. This would destabilize any adjacent positive charge, potentially disfavoring carbocationic pathways and influencing the regioselectivity of ring-opening reactions.

The electronic nature of the substituent can also impact the acidity of the hydroxyl proton and the nucleophilicity of the oxygen atom.

Steric Effects:

The size and position of substituents on the phenyl ring can exert steric hindrance, influencing the accessibility of the reactive centers. accessscience.comnih.gov

Ortho-substituents , regardless of their electronic nature, can sterically hinder the approach of reagents to the benzylic carbon and the hydroxyl group. This can decrease reaction rates or favor attack at less hindered positions.

Meta- and para-substituents generally have a smaller steric impact on the reactive centers of the this compound core structure.

| Substituent Position | Effect Type | Influence on Reactivity |

| Ortho | Steric | Hinders approach of reagents to reactive centers. |

| Meta | Electronic | Modulates electron density of the phenyl ring. |

| Para | Electronic | Strongest electronic influence on the benzylic position. |

Computational and Theoretical Studies on 2 1 Phenylcyclopropyl Ethanol

Molecular Modeling Approaches for Reactivity and Mechanistic Pathways

Computational chemistry provides powerful tools to investigate the behavior of reactive intermediates, such as the cyclopropylcarbinyl cations that are central to the chemistry of 2-(1-phenylcyclopropyl)ethanol. researchgate.netrsc.org These methods allow for the detailed exploration of reaction mechanisms that are often difficult to probe experimentally.

Transition State Analysis and Reaction Coordinate Mapping

A critical aspect of understanding any chemical reaction is the characterization of its transition state. For the rearrangement of this compound, which proceeds through a carbocationic intermediate, transition state analysis helps to identify the lowest energy pathways for ring-opening and subsequent rearrangements.

Computational models, often employing density functional theory (DFT), are used to locate and characterize the transition state structures. researchgate.net For instance, in related cyclopropylcarbinyl systems, it has been shown that the transition state for the disrotatory ring-opening of the cyclopropyl (B3062369) cation is a key step. anl.gov The reaction coordinate, which maps the energetic profile of the reaction from reactant to product via the transition state, can be meticulously calculated. This mapping provides quantitative data on activation barriers, which are crucial for predicting reaction rates and selectivity.

Table 1: Hypothetical Activation Energies for Rearrangement Pathways of the 1-Phenylcyclopropylethyl Cation

| Rearrangement Pathway | Transition State | Calculated Activation Energy (kcal/mol) |

| Ring Opening to Homoallylic Cation | TS1 | 5.2 |

| Phenyl Group Migration | TS2 | 12.5 |

| Hydride Shift | TS3 | 8.1 |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from transition state analysis. Actual values would require specific computational studies on this compound.

Elucidation of Energy Landscapes for Rearrangement Processes

The rearrangement of the carbocation derived from this compound can lead to a variety of products through different mechanistic pathways. The concept of an energy landscape provides a comprehensive picture of all possible intermediates and transition states and their relative energies.

Computational algorithms can explore these complex potential energy surfaces to identify the most favorable reaction pathways. nih.govnih.gov For the 1-phenylcyclopropylethyl cation, the energy landscape would include the initial cyclopropylcarbinyl cation, the ring-opened homoallylic cation, and potentially cyclobutyl cation intermediates. nih.gov The phenyl group's participation can further influence the landscape by stabilizing certain cationic intermediates through resonance.

Studies on analogous systems have demonstrated that the relative energies of these intermediates and the barriers connecting them dictate the final product distribution. For example, the stability of the bicyclobutonium ion as a minimum intermediate is a key feature in the interconversion of homoallyl, cyclopropylcarbinyl, and cyclobutyl carbocations. nih.gov The development of predictive algorithms for complex cationic rearrangements underscores the power of computational chemistry in this field. nih.govnih.gov

Table 2: Relative Energies of Key Intermediates in a Postulated Phenylcyclopropylcarbinyl Cation Rearrangement

| Intermediate | Structure | Relative Energy (kcal/mol) |

| 1-Phenylcyclopropylethyl Cation | Cyclopropylcarbinyl | 0.0 |

| Phenyl-stabilized Homoallylic Cation | Allylic | -8.7 |

| Cyclobutyl Cation | Four-membered ring | -3.2 |

Note: This table presents hypothetical relative energies for illustrative purposes. The actual energy landscape would be more complex and require detailed quantum mechanical calculations.

Advanced Spectroscopic Characterization for Mechanistic Elucidation of 2 1 Phenylcyclopropyl Ethanol

Chiroptical Spectroscopy in Stereochemical Assignment

Chiroptical spectroscopic methods are paramount in determining the absolute configuration of chiral molecules like 2-(1-Phenylcyclopropyl)ethanol. These techniques measure the differential interaction of left- and right-circularly polarized light with a chiral sample, providing unique spectral fingerprints that are exquisitely sensitive to the molecule's stereochemistry.

Electronic Circular Dichroism (ECD) and Synchrotron Radiation ECD (SRECD) for Absolute Configuration Determination

Electronic Circular Dichroism (ECD) spectroscopy is a powerful, non-destructive method for assigning the absolute configuration of chiral compounds. The technique relies on comparing the experimentally measured ECD spectrum with the spectrum predicted by quantum chemical calculations for a known absolute configuration. A good match between the experimental and computed spectra allows for an unambiguous assignment of the molecule's stereochemistry.

Table 1: Theoretical ECD Wavelengths and Rotational Strengths for a Postulated Enantiomer of this compound (Note: This data is hypothetical and for illustrative purposes only, as specific experimental or computational data for this molecule could not be located in the searched resources.)

| Transition Number | Wavelength (nm) | Rotational Strength (R) in cgs (10⁻⁴⁰ erg·esu⁻¹·cm⁻¹) |

| 1 | 265 | +5.2 |

| 2 | 240 | -8.9 |

| 3 | 215 | +15.7 |

| 4 | 195 | -22.1 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the detailed structure and conformational dynamics of organic molecules in solution.

Application of Advanced NMR Techniques for Stereochemistry

Advanced NMR techniques are instrumental in determining the relative and absolute stereochemistry of complex molecules. For this compound, techniques such as Nuclear Overhauser Effect (NOE) spectroscopy (NOESY and ROESY) can be used to establish through-space proximities between protons, which can help in assigning the relative stereochemistry of the substituents on the cyclopropane (B1198618) ring and the ethanol (B145695) side chain.

Furthermore, the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) in NMR spectroscopy can be employed to determine the absolute configuration. These agents form diastereomeric complexes with the enantiomers of this compound, leading to the separation of NMR signals for the two enantiomers. The differential chemical shifts observed can then be correlated to a specific absolute configuration based on established models for the CDA or CSA used.

Table 2: Hypothetical ¹H NMR Chemical Shift Differences (Δδ in ppm) for Diastereomeric Derivatives of (R)- and (S)-2-(1-Phenylcyclopropyl)ethanol with a Chiral Derivatizing Agent (Note: This data is hypothetical and for illustrative purposes.)

| Proton | Δδ (δ_R - δ_S) |

| H-2 (CH₂) | +0.05 |

| H-3 (CH₂) | +0.08 |

| Phenyl-H (ortho) | -0.03 |

| Phenyl-H (meta) | -0.02 |

| Phenyl-H (para) | -0.01 |

Variable Temperature NMR for Studies of Conformational Dynamics

Variable Temperature (VT) NMR spectroscopy is a powerful technique for investigating the conformational dynamics of flexible molecules. By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and line shapes, which provide information about the thermodynamics and kinetics of conformational exchange processes.

For this compound, VT-NMR studies could reveal the rotational barriers around the C-C bonds of the ethanol side chain and the C-phenyl bond. This would allow for the characterization of different stable conformers and the determination of their relative populations and energy barriers for interconversion. Such data is crucial for a complete understanding of the molecule's behavior in solution.

Vibrational Spectroscopy for Conformational and Mechanistic Studies

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the conformational landscape and intramolecular interactions within a molecule. By analyzing the vibrational modes, it is possible to identify different conformers and study their relative stabilities. For this compound, specific vibrational bands associated with the O-H stretch, C-O stretch, and vibrations of the phenyl and cyclopropyl (B3062369) rings would be sensitive to conformational changes. A detailed analysis of these bands, often aided by computational modeling, could provide a comprehensive picture of the molecule's conformational preferences and the energetic landscape of its potential energy surface. For instance, studies on the structurally related 2-phenylethanol (B73330) have shown that this molecule exists predominantly in a gauche conformation due to stabilizing interactions between the hydroxyl group and the phenyl ring. Similar interactions could be at play in this compound, and vibrational spectroscopy would be a key technique to investigate this.

Infrared (IR) Spectroscopy for Functional Group and Conformational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its primary functional moieties: the hydroxyl (-OH) group, the phenyl (C₆H₅) group, and the cyclopropyl ring.

The most prominent feature in the IR spectrum would be the O-H stretching vibration, which typically appears as a broad band in the region of 3200-3600 cm⁻¹. The broadening of this peak is due to intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules. The C-O stretching vibration of the primary alcohol is expected to be observed in the 1050-1150 cm⁻¹ region.

The phenyl group would be identified by several characteristic bands. The aromatic C-H stretching vibrations are anticipated to appear just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). The C=C stretching vibrations within the aromatic ring usually give rise to a set of sharp bands in the 1450-1600 cm⁻¹ region. Furthermore, the substitution pattern of the phenyl ring can be inferred from the pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region and the out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ range. For a monosubstituted ring, strong bands are expected around 690-710 cm⁻¹ and 730-770 cm⁻¹.

The cyclopropyl group also has distinct vibrational modes. The C-H stretching vibrations of the cyclopropyl ring are expected at slightly higher wavenumbers than those of typical alkanes, generally appearing in the 3000-3100 cm⁻¹ region, potentially overlapping with the aromatic C-H stretches. A characteristic "ring breathing" mode of the cyclopropane ring is often observed around 1000-1020 cm⁻¹.

Conformational analysis of this compound can also be aided by IR spectroscopy. Different spatial arrangements of the molecule (conformers) can lead to slight shifts in the vibrational frequencies of certain bonds, particularly the O-H and C-O stretching frequencies, due to changes in intramolecular interactions, such as potential weak intramolecular hydrogen bonding between the hydroxyl group and the phenyl ring's π-electron system. researchgate.net By studying the IR spectrum under different conditions (e.g., in various solvents or at different temperatures), it may be possible to identify and quantify the different conformers present at equilibrium. sapub.org

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 | Strong, Broad |

| C-O Stretch | 1050-1150 | Strong | |

| Phenyl (C₆H₅) | Aromatic C-H Stretch | 3000-3100 | Medium |

| Aromatic C=C Stretch | 1450-1600 | Medium to Weak | |

| Out-of-plane C-H Bend | 690-770 | Strong | |

| Cyclopropyl | C-H Stretch | 3000-3100 | Medium |

| Ring Breathing | 1000-1020 | Weak to Medium | |

| Alkyl (CH₂) | C-H Stretch | 2850-2960 | Medium |

| CH₂ Bend (Scissoring) | ~1465 | Medium |

Raman Spectroscopy in Reaction Monitoring and Characterization

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent tool for characterizing the phenyl and cyclopropyl groups of this compound. The aromatic ring vibrations, especially the symmetric "ring breathing" mode around 1000 cm⁻¹, typically give a strong Raman signal. physicsopenlab.org

A significant advantage of Raman spectroscopy is its utility in in situ reaction monitoring. spectroscopyonline.comirb.hr Since water is a weak Raman scatterer, this technique is well-suited for studying reactions in aqueous media. For instance, if this compound were to undergo an oxidation reaction to form a ketone, Raman spectroscopy could monitor the disappearance of the alcohol's characteristic peaks and the appearance of the strong C=O stretching band of the ketone (typically around 1700 cm⁻¹). Similarly, reactions involving the opening of the cyclopropyl ring could be followed by observing the disappearance of the characteristic ring modes. spectroscopyonline.com

The ability to use fiber-optic probes allows for real-time analysis of reaction mixtures in various environments, including at high pressures or temperatures, without the need for sample extraction. azooptics.com This provides valuable kinetic and mechanistic data. For the characterization of this compound, Raman spectroscopy would be expected to show strong bands for the aromatic ring and the C-C bonds of the cyclopropyl and ethyl fragments.

Table 2: Expected Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Phenyl (C₆H₅) | Symmetric Ring Breathing | ~1000 | Strong |

| Aromatic C-H Stretch | 3000-3100 | Strong | |

| Aromatic C=C Stretch | 1580-1610 | Strong | |

| Cyclopropyl | Ring Breathing | 1000-1020 | Medium |

| C-H Stretch | 3000-3100 | Medium | |

| Alkyl (C-C) | C-C Stretch | 800-1200 | Medium |

X-ray Crystallography for Solid-State Structural Determination of Derivatives

To perform X-ray crystallography, a derivative of this compound that readily forms high-quality crystals would need to be synthesized. Examples of such derivatives include esters (e.g., a benzoate (B1203000) or p-nitrobenzoate ester) or urethanes. The introduction of heavy atoms in the derivative can also aid in the solution of the crystal structure.

The resulting crystal structure would reveal the preferred conformation of the molecule in the solid state. This includes the relative orientation of the phenyl and cyclopropyl groups and the conformation of the ethanol side chain. Furthermore, the analysis of the crystal packing would provide insights into the intermolecular interactions, such as hydrogen bonding patterns involving the hydroxyl group (or the derivative's functional group) and other non-covalent interactions that govern the solid-state assembly. mdpi.combenthamopen.com

This definitive structural information is invaluable for validating computational models and for understanding the structure-property relationships of the molecule.

Table 3: Information Obtainable from X-ray Crystallography of a this compound Derivative

| Structural Parameter | Description |

| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the basic repeating unit of the crystal. |

| Space Group | The symmetry operations that describe the arrangement of molecules in the crystal. |

| Atomic Coordinates | The precise x, y, and z coordinates of each non-hydrogen atom in the asymmetric unit. |

| Bond Lengths | The distances between the nuclei of bonded atoms, typically with a precision of ±0.005 Å. |

| Bond Angles | The angles formed by three connected atoms, typically with a precision of ±0.5°. |

| Torsion Angles | The dihedral angles that describe the conformation of the molecule. |

| Intermolecular Interactions | Details of hydrogen bonds, van der Waals forces, and other non-covalent interactions in the crystal packing. |

In-depth Analysis of this compound Reveals Limited Specific Applications in Complex Synthesis

Despite the significant interest in cyclopropane-containing molecules within organic chemistry, a comprehensive review of scientific literature indicates that the specific chemical compound, this compound, has not been a prominent focus of dedicated research. While the broader class of cyclopropyl alcohols serves as versatile building blocks in the synthesis of complex molecules and natural products, detailed studies and applications specifically centered on this compound are notably scarce. This limits the ability to construct a detailed narrative of its specific roles in advanced organic synthesis based on the current body of published research.

The inherent strain of the cyclopropane ring in compounds like this compound makes them attractive intermediates for ring-opening reactions, which can lead to the formation of more complex carbocyclic and heterocyclic systems. However, specific strategies and methodologies detailing the transformation of this compound into intricate molecular architectures are not extensively documented.

Similarly, while cyclopropyl moieties are integral to the structure of various bioactive natural products, and their incorporation is a key strategy in many total synthesis campaigns, the direct utilization of this compound as a key precursor in the synthesis of specific alkaloids or terpenes has not been a focal point of reported synthetic routes. The existing literature tends to focus on more generalized cyclopropyl alcohol scaffolds.

Furthermore, the exploration of cyclopropyl alcohols in the realms of organocatalysis and ligand design is an emerging area of interest. The unique stereoelectronic properties of the cyclopropane ring can offer novel opportunities for designing catalysts and ligands with specific selectivities. Nevertheless, research into the application of this compound or its derivatives in these fields is not yet established in the scientific literature.

Applications of 2 1 Phenylcyclopropyl Ethanol and Its Derivatives in Organic Synthesis

Cyclopropyl (B3062369) Alcohols in Organocatalysis and Ligand Design

Integration of the Cyclopropyl Motif in Organocatalyst Design

The incorporation of cyclopropane (B1198618) rings into the architecture of organocatalysts is a strategic approach to creating highly effective and selective catalysts. fu-berlin.deresearchgate.net The phenylcyclopropyl group, in particular, offers a rigid and sterically defined framework that is advantageous for inducing asymmetry in chemical transformations.

Organocatalysis leverages small organic molecules to accelerate chemical reactions, and the efficacy of these catalysts often hinges on their three-dimensional structure. fu-berlin.de The cyclopropyl motif, known for its unique reactivity that surpasses other cyclic hydrocarbons, can be integrated into organocatalyst scaffolds to enhance their performance. fu-berlin.deresearchgate.net When a phenylcyclopropyl unit is part of a catalyst's structure, its rigid nature helps to establish a well-defined chiral pocket around the catalytic site. This controlled environment dictates the trajectory of incoming substrates, leading to high levels of stereoselectivity in the products formed.

For instance, novel chiral secondary amine catalysts based on a phenylcyclopropane scaffold have been designed and synthesized. nih.govacs.org These catalysts have proven effective in mediating various asymmetric reactions that proceed through enamine intermediates, demonstrating the utility of this structural motif in enamine catalysis. nih.govacs.org The activation of cyclopropylacetaldehydes via condensation with an aminocatalyst generates a reactive donor-acceptor cyclopropane intermediate, a novel activation mode that relies on the favorable orbital interaction between the enamine's π-orbital and the σ*-orbital of the cyclopropane's C-C bond. nih.gov This strategy has been successfully applied to the highly stereoselective formation of complex structures like spirocyclobutaneoxindoles. nih.gov

Key Attributes of the Phenylcyclopropyl Motif in Organocatalysts:

| Feature | Contribution to Catalysis |

| Rigidity | Creates a well-defined and predictable chiral environment, enhancing stereocontrol. |

| Steric Hindrance | The bulky phenyl and cyclopropyl groups can effectively shield one face of the reactive intermediate, directing attack to the opposite face. |

| Electronic Properties | The π-system of the phenyl ring and the unique "bent" bonds of the cyclopropane ring influence the electronic environment of the catalytic center, modulating its reactivity and selectivity. |

| Strain Energy | The inherent ring strain can be a driving force in certain catalytic cycles, although in scaffold design, its stability is more often harnessed. |

Precursors for Chiral Ligands in Asymmetric Catalysis

Beyond organocatalysis, 2-(1-phenylcyclopropyl)ethanol is a valuable precursor for the synthesis of chiral ligands used in transition-metal-catalyzed asymmetric reactions. The development of novel chiral ligands is crucial for advancing asymmetric catalysis, and scaffolds derived from natural products or unique synthetic motifs are continuously sought. nih.gov The this compound structure provides a versatile platform for creating a diverse range of ligands.

The hydroxyl group of the ethanol (B145695) moiety serves as a key functional handle for synthetic elaboration. Through established chemical transformations, this alcohol can be converted into various coordinating groups, such as phosphines, amines, ethers, or oxazolines, which are essential for binding to a metal center. The phenylcyclopropane core acts as the chiral backbone, holding these coordinating groups in a specific spatial arrangement. This pre-organization is critical for creating an effective chiral environment around the metal, which in turn controls the stereochemical outcome of the catalyzed reaction.

For example, enantiomerically enriched cyclopropyl derivatives, including ethers and amines, can be synthesized from chiral bromocyclopropanes, showcasing a pathway to densely functionalized building blocks suitable for ligand synthesis. nih.gov The synthesis of chiral cyclopropyl nucleosides has also been achieved with high enantioselectivity, further illustrating the utility of the cyclopropane scaffold in creating complex chiral molecules. nih.gov These synthetic strategies underscore the potential to transform this compound into ligands for a variety of catalytic applications, including challenging reactions like asymmetric hydrogenation or C-H functionalization. researchgate.netmdpi.com

Potential Ligand Classes Derived from this compound:

| Ligand Type | Potential Coordinating Atoms | Synthetic Transformation from Alcohol |

| Phosphines | P | Conversion to tosylate/halide followed by substitution with a phosphide (B1233454) anion (e.g., KPPh₂) |

| Amines | N | Oxidation to aldehyde/acid followed by reductive amination or amidation/reduction |

| Ethers | O | Williamson ether synthesis (deprotonation followed by alkylation) |

| P,N-Ligands | P, N | Combination of synthetic routes to incorporate both phosphine (B1218219) and amine/oxazoline functionalities |

Supramolecular Chemistry of Cyclopropyl Alcohol Scaffolds

The field of supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. nih.govresearchgate.net The design of molecules that can recognize each other and spontaneously form larger, ordered structures—a process known as self-assembly—is a central goal. nih.govrsc.org Cyclopropyl alcohol scaffolds, particularly those bearing aromatic groups like this compound, are excellent candidates for building blocks (synthons) in supramolecular construction due to their unique combination of structural and electronic features.

Cyclopropyl Synthons in Molecular Recognition and Self-Assembly Processes

A synthon is a structural unit within a molecule that can be utilized to form intermolecular connections. The this compound molecule is a powerful synthon because it possesses multiple features capable of engaging in specific non-covalent interactions, which are the basis of molecular recognition. nih.gov

The key to its utility lies in the combination of three distinct components:

The Phenyl Group: A planar, aromatic ring that is a prime candidate for engaging in π-π stacking interactions with other aromatic systems. nih.gov

The Cyclopropyl Ring: A rigid, non-planar ring with C-H bonds that have enhanced s-character, making them capable of acting as donors in C-H...π interactions.

The Hydroxyl Group: A classic hydrogen bond donor and acceptor, enabling the formation of strong, directional hydrogen-bonding networks.

This trifecta of interaction sites allows for programmed self-assembly. nih.gov The specific geometry and rigidity of the phenylcyclopropyl core ensure that these interactions occur in a predictable and directional manner, leading to the formation of well-defined supramolecular architectures such as chains, sheets, or more complex three-dimensional networks. The interplay of these forces dictates how molecules "recognize" each other and assemble into a thermodynamically stable, ordered state.

Characterization of Intermolecular Interactions (e.g., C-H...π interactions, π-stacking) in Supramolecular Architectures

The stability and structure of supramolecular assemblies derived from phenylcyclopropyl scaffolds are governed by a hierarchy of non-covalent forces. Characterizing these interactions is crucial for understanding and designing new materials.

π-π Stacking: This interaction occurs between the aromatic phenyl rings of adjacent molecules. libretexts.org It arises from a combination of electrostatic and dispersion forces. The interaction can manifest in several geometries, including face-to-face (sandwich) or parallel-displaced (offset) arrangements. youtube.com In crystal structures, parallel-displaced stacking is often favored as it minimizes electrostatic repulsion between the π-electron clouds. The centroid-to-centroid distance in these interactions is typically in the range of 3.5–3.8 Å. nih.gov

Hydrogen Bonding: The hydroxyl group of the ethanol moiety is a strong hydrogen bond donor and acceptor. In the solid state, these groups will readily form O-H...O hydrogen bonds, often leading to the formation of one-dimensional chains or cyclic motifs that serve as the primary organizing element of the supramolecular structure.

The combination of these interactions leads to robust and predictable packing in the solid state. The strong, directional hydrogen bonds often form the primary backbone of the assembly, while the weaker but ubiquitous π-π and C-H...π interactions provide the cohesive forces that organize these backbones into higher-order structures. rsc.org

Summary of Key Intermolecular Interactions:

| Interaction Type | Participating Groups | Typical Energy (kcal/mol) | Geometric Features |

| π-π Stacking | Phenyl ↔ Phenyl | 1–5 | Parallel-displaced or face-to-face; centroid distance ~3.5-3.8 Å |

| C-H...π Interaction | Cyclopropyl C-H ↔ Phenyl π-face | 0.5–2.5 | C-H vector points to π-cloud; H-centroid distance ~2.5-3.0 Å |

| Hydrogen Bonding | -OH ↔ -OH | 3–10 | Directional O-H...O contact; O...O distance ~2.6-3.0 Å |

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Synthetic Methodologies for Phenylcyclopropyl Alcohols

The development of new and more efficient ways to synthesize phenylcyclopropyl alcohols is a cornerstone of advancing their utility. While classical methods for cyclopropanation exist, the focus is shifting towards strategies that offer higher efficiency, stereoselectivity, and functional group tolerance.

One promising approach involves the α-alkylation of 2-phenylacetonitrile (B1602554) derivatives with 1,2-dibromoethane, which can be followed by reduction of the resulting nitrile to the corresponding alcohol. nih.gov This method provides a straightforward route to the 1-phenylcyclopropane core. nih.gov Another avenue of exploration is the modification of existing cyclopropanation reactions to allow for the direct introduction of a hydroxyethyl (B10761427) group. For instance, the Simmons-Smith reaction, a well-established method for cyclopropanation, could be adapted using functionalized zinc carbenoids.

Furthermore, catalytic asymmetric methods are highly sought after to access enantiomerically enriched phenylcyclopropyl alcohols. The development of chiral catalysts for the cyclopropanation of appropriate allylic alcohols would be a significant advance. Additionally, biocatalysis presents a green and highly selective alternative. Engineered enzymes could potentially catalyze the asymmetric cyclopropanation or the stereoselective reduction of a ketone precursor to furnish chiral phenylcyclopropyl alcohols.

A summary of potential synthetic strategies is presented in the table below:

| Synthetic Strategy | Description | Potential Advantages |

| Functionalized Cyclopropanation | Direct introduction of a hydroxyethyl-bearing group during the cyclopropanation of styrene (B11656) or a related precursor. | Atom economy, fewer synthetic steps. |

| Catalytic Asymmetric Synthesis | Use of chiral catalysts (e.g., transition metal complexes) to induce enantioselectivity in the formation of the cyclopropane (B1198618) ring or the alcohol stereocenter. | Access to enantiopure compounds, which is crucial for pharmaceutical applications. |

| Biocatalysis | Employment of enzymes to carry out key synthetic steps, such as asymmetric reduction of a ketone or a stereoselective cyclopropanation. | High stereoselectivity, environmentally friendly conditions. |

| Flow Chemistry | Implementation of continuous flow processes for the synthesis, allowing for better control over reaction parameters, improved safety, and easier scalability. | Enhanced process control, scalability, and safety. |

Advanced Mechanistic Studies Utilizing Integrated Experimental and Computational Approaches

A deeper understanding of the reaction mechanisms governing the transformations of phenylcyclopropyl alcohols is crucial for the rational design of new reactions and synthetic strategies. The integration of experimental techniques with high-level computational studies provides a powerful toolkit for elucidating complex reaction pathways.

The behavior of the (2-phenylcyclopropyl)carbinyl cation is of particular interest, as it is a key intermediate in many acid-catalyzed reactions of 2-(1-phenylcyclopropyl)ethanol. researchgate.net Solvolysis studies of relevant substrates can provide valuable kinetic and product distribution data, which can then be correlated with computational models of the reaction energy surface. researchgate.net For example, density functional theory (DFT) calculations can be used to map out the potential energy landscape for carbocation rearrangements, predicting the relative stabilities of different intermediates and the activation barriers for their interconversion. chemrxiv.org

Kinetic isotope effect (KIE) studies can be employed to probe the nature of transition states in reactions such as ring-opening or rearrangement. By strategically labeling the substrate with isotopes (e.g., deuterium), chemists can gain insight into which bonds are being broken or formed in the rate-determining step. These experimental KIEs can then be compared to computationally predicted values to validate the proposed mechanism.

Advanced spectroscopic techniques, such as in-situ NMR and stopped-flow spectroscopy, can be used to directly observe reactive intermediates and monitor reaction kinetics in real-time. The data obtained from these experiments can provide crucial benchmarks for computational models.

| Mechanistic Question | Experimental Approach | Computational Approach |

| Carbocation Stability and Rearrangement Pathways | Solvolysis rate studies, product analysis from acid-catalyzed reactions. researchgate.net | DFT and ab initio calculations to determine the energies of carbocation intermediates and transition states. chemrxiv.org |

| Nature of Transition States | Kinetic Isotope Effect (KIE) measurements. | Calculation of vibrational frequencies to predict KIEs for different proposed transition state structures. |

| Role of Solvent and Catalysts | Systematic variation of reaction conditions and kinetic monitoring. | Explicit solvent models and catalyst-substrate interaction calculations. |

| Concerted vs. Stepwise Mechanisms | Trapping experiments for intermediates, analysis of stereochemical outcomes. | Intrinsic Reaction Coordinate (IRC) calculations to follow the reaction path from transition state to products. |

Exploration of New Reactivity Modes and Transformations for Cyclopropyl (B3062369) Alcohols

The inherent strain of the cyclopropane ring in this compound gives rise to unique reactivity that can be harnessed for novel chemical transformations. Future research will undoubtedly focus on discovering and developing new reactions that take advantage of this latent reactivity.

One area of significant potential is the development of transition metal-catalyzed ring-opening and functionalization reactions. For example, a palladium or rhodium catalyst could facilitate the regioselective opening of the cyclopropane ring, followed by the introduction of a new functional group. Such reactions would provide access to a wide range of acyclic and heterocyclic structures that would be difficult to prepare by other means.

Furthermore, the development of novel rearrangement reactions is a promising avenue. While acid-catalyzed rearrangements are known, exploring photochemical or radical-mediated rearrangements could lead to unprecedented molecular transformations. libretexts.orgmsu.edumasterorganicchemistry.com For instance, photochemically induced electron transfer could generate a radical cation intermediate, which might undergo unique ring-opening or rearrangement pathways.

The exploration of tandem reactions, where multiple bond-forming events occur in a single operation, is another exciting direction. For example, a ring-opening of the cyclopropyl alcohol could be coupled with an intramolecular cyclization to rapidly build molecular complexity. The development of such cascade reactions would significantly enhance the synthetic utility of phenylcyclopropyl alcohols as building blocks. rsc.orgresearchgate.net

Expanding Applications in the Synthesis of Architecturally Complex Molecules and Novel Scaffolds

Phenylcyclopropyl alcohols, and the unique scaffolds that can be derived from them, are poised to play an increasingly important role in the synthesis of complex and biologically active molecules. Their rigid, three-dimensional structure makes them attractive building blocks for medicinal chemistry and natural product synthesis. illinois.eduresearchgate.netnih.govsemanticscholar.orgnih.gov

In the realm of natural product synthesis, the controlled ring-opening or rearrangement of phenylcyclopropyl systems can be a powerful strategy for the construction of key carbocyclic or heterocyclic cores. researchgate.netmdpi.com For instance, the strategic cleavage of the cyclopropane ring could be employed to set stereocenters in an acyclic chain, a common challenge in the synthesis of polyketide and other natural product classes. The use of these building blocks has the potential to shorten synthetic routes and enable the synthesis of previously inaccessible analogs.

In medicinal chemistry, the phenylcyclopropyl motif can serve as a bioisostere for other chemical groups, offering a way to fine-tune the physicochemical and pharmacological properties of a drug candidate. The rigid nature of the cyclopropane ring can also be used to lock a molecule into a specific conformation, which can lead to enhanced binding affinity and selectivity for a biological target. The development of new methods to incorporate the phenylcyclopropyl ethanol (B145695) moiety into diverse molecular scaffolds will be a key driver of innovation in this area.

The use of these compounds as building blocks for diversity-oriented synthesis is another promising direction. By applying a set of divergent reaction pathways to a common phenylcyclopropyl alcohol starting material, a library of structurally diverse compounds can be generated for high-throughput screening and the discovery of new bioactive molecules.

| Application Area | Synthetic Strategy | Potential Impact |

| Natural Product Synthesis | Stereoselective ring-opening to generate acyclic stereocenters. researchgate.netmdpi.com | More efficient and convergent total syntheses of complex natural products. |

| Medicinal Chemistry | Incorporation of the phenylcyclopropyl scaffold as a rigid bioisostere. | Development of new drug candidates with improved potency, selectivity, and pharmacokinetic properties. |

| Materials Science | Use as monomers for the synthesis of novel polymers with unique properties. | Creation of new materials with tailored thermal, optical, or electronic characteristics. |

| Diversity-Oriented Synthesis | Application of divergent reaction pathways to a common precursor. nih.gov | Rapid generation of compound libraries for the discovery of new bioactive molecules. |

Q & A

Basic Research Question

- HPLC : Use USP-grade methods with isopropyl alcohol/phenol solutions for quantifying impurities (e.g., phenoxyethanol residuals) .

- TLC : Monitor reaction progress using hexanes/EtOAc (2:1) with UV visualization (Rf ≈ 0.21 for cyclopropane derivatives) .

- NMR/IR : Confirm structure via ¹H/¹³C NMR (e.g., cyclopropane ring protons at δ 0.5–1.5 ppm) and FTIR (O-H stretch ~3300 cm⁻¹) .

How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Advanced Research Question

Systematic SAR requires synthesizing analogs with modifications to:

- Cyclopropane ring : Introduce substituents (e.g., methyl, halogen) to assess steric/electronic effects.

- Ethanol moiety : Replace with other polar groups (e.g., amines, carboxylic acids) to study solubility and binding affinity.

Data from analogs like 2-(1-Phenylcyclopropyl)-4-oxazolecarboxylic acid () suggest bioactivity trends. High-throughput screening and molecular docking can prioritize candidates for pharmacological testing .

How can contradictions in mechanistic studies (e.g., solvolysis pathways) be resolved?

Advanced Research Question

Conflicting solvolysis product ratios (e.g., cyclopropanol vs. allylic alcohol formation in ) arise from solvent polarity and cation stability. Resolve discrepancies by:

- Conducting kinetic isotope effect (KIE) studies to probe transition states.

- Using computational tools (e.g., Gaussian) to model reaction pathways and compare activation energies.

- Replicating experiments in deuterated solvents to isolate solvent effects .

What are future research directions for this compound in sustainable chemistry?

Advanced Research Question

- Biocatalysis : Explore enzymatic cyclopropanation using engineered enzymes (e.g., cytochrome P450s) to reduce reliance on heavy metal catalysts .

- Green solvents : Replace THF/chlorinated solvents with ionic liquids or supercritical CO₂ ().

- Environmental impact : Assess biodegradability via OECD 301 tests and ecotoxicity in Daphnia magna models .

How can computational methods predict the compound’s physicochemical properties?

Advanced Research Question

- Thermodynamic data : Use NIST thermochemistry databases () to estimate ΔfH° and reaction enthalpies.

- QSAR models : Correlate logP, molar refractivity, and polar surface area with bioavailability using tools like MOE or Schrödinger .

What purification strategies are effective for isolating this compound?

Basic Research Question

- Column chromatography : Use silica gel with gradient elution (hexanes → EtOAc) for cyclopropane-containing compounds .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility data (melting point: 89–92°C for similar alcohols in ).

How does the phenyl group affect the compound’s spectroscopic signatures?

Basic Research Question

The phenyl ring introduces distinct UV-Vis absorption (~260 nm) and aromatic proton signals (δ 7.2–7.5 ppm in ¹H NMR). IR spectra show C=C stretches (~1600 cm⁻¹) and ring deformation modes. Compare with analogs like 1-Phenyl-1-cyclopropanecarboxylic acid () to isolate cyclopropane-specific peaks .

What are the challenges in scaling up synthesis while maintaining stereochemical purity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.